molecular formula C9H10BrNO B1523462 3-Bromo-2-cyclobutoxypyridine CAS No. 1249084-73-8

3-Bromo-2-cyclobutoxypyridine

Cat. No. B1523462
M. Wt: 228.09 g/mol
InChI Key: FFKOZSRDMOJHEG-UHFFFAOYSA-N
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Description

3-Bromo-2-cyclobutoxypyridine (BCP) is a heterocyclic organic compound belonging to the class of pyridines. It has a molecular weight of 228.09 . It is a liquid at room temperature .


Physical And Chemical Properties Analysis

3-Bromo-2-cyclobutoxypyridine is a liquid at room temperature . Unfortunately, detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

1. Catalytic Properties

3-Bromo-2-cyclobutoxypyridine, closely related to 3-bromopyridine, has been studied for its catalytic properties. In a study by Sakakibara et al. (1993), the cyanation of 3-bromopyridine catalyzed by in situ generated Ni(PPh3)n was examined, showcasing its potential in catalyzing the formation of nitriles from heteroaromatic halides (Sakakibara et al., 1993).

2. Synthesis of Pyridyl- and Arylboronic Acids

The compound has been utilized in the synthesis of pyridyl- and arylboronic acids. Li et al. (2002) described a high-yield protocol for preparing 3-pyridylboronic acid from 3-bromopyridine, indicating its use in generating boronic acids which are pivotal in cross-coupling reactions (Li et al., 2002).

3. Polymer Modification

In the field of polymer science, 3-bromopyridine derivatives are used for the functional modification of polymers. Lutz et al. (2005) demonstrated the transformation of bromine chain ends of polystyrene into various functional end groups using a combination of atom transfer radical polymerization and click chemistry, highlighting the versatility of such compounds in polymer modification (Lutz et al., 2005).

4. Organic Synthesis and Drug Development

The analogs of 3-bromopyridine, such as 3-Bromo-2-cyclobutoxypyridine, are also significant in the synthesis of various organic compounds and potential drug candidates. Studies like those conducted by Schwab et al. (2002) and Walters et al. (1992) explore the synthesis of brominated bipyridines and pyridyne precursors, respectively, which are crucial intermediates in the development of complex organic molecules and pharmaceuticals (Schwab et al., 2002); (Walters et al., 1992).

5. Nucleoside Analog Synthesis

Compounds like 3-Bromo-2-cyclobutoxypyridine are instrumental in the synthesis of nucleoside analogs. Shealy et al. (1983) demonstrated the use of brominated pyridines in the preparation of carbocyclic analogs of uracil nucleosides, which are essential in the study of antiviral drugs (Shealy et al., 1983).

Safety And Hazards

The safety information for 3-Bromo-2-cyclobutoxypyridine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromo-2-cyclobutyloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-8-5-2-6-11-9(8)12-7-3-1-4-7/h2,5-7H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKOZSRDMOJHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-cyclobutoxypyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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